5-methylisoquinolin-1(2H)-one
Description
5-methylisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing aromatic compounds that are structurally related to quinoline The presence of a methyl group at the 5-position and a keto group at the 1-position distinguishes 5-methylisoquinolin-1(2H)-one from other isoquinoline derivatives
Properties
IUPAC Name |
5-methyl-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-9-8(7)5-6-11-10(9)12/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXOURRQDMFDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC(=O)C2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432783 | |
| Record name | 5-Methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24188-72-5 | |
| Record name | 5-Methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylisoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-methyl-2-nitrobenzaldehyde with ammonium acetate in the presence of acetic acid can yield 5-methylisoquinolin-1(2H)-one. The reaction typically requires heating and can be carried out under reflux conditions.
Another method involves the use of palladium-catalyzed cyclization reactions. In this approach, 5-methyl-2-bromoaniline can be subjected to palladium-catalyzed cyclization in the presence of a suitable base, such as potassium carbonate, to form 5-methylisoquinolin-1(2H)-one.
Industrial Production Methods
Industrial production of 5-methylisoquinolin-1(2H)-one may involve large-scale synthesis using optimized reaction conditions. The choice of method depends on factors such as yield, cost, and availability of starting materials. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 5-methylisoquinolin-1-ol.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) can be employed for substitution reactions.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of 5-methylisoquinolin-1-ol.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
5-methylisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-methylisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic benefits. The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
5-methylisoquinoline: Lacks the keto group at the 1-position.
1(2H)-isoquinolinone: Lacks the methyl group at the 5-position.
Uniqueness
5-methylisoquinolin-1(2H)-one is unique due to the presence of both a methyl group at the 5-position and a keto group at the 1-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
5-Methylisoquinolin-1(2H)-one is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
5-Methylisoquinolin-1(2H)-one, also known as 5-methylisoquinoline-1-one, possesses a unique structure characterized by a methyl group at the 5-position of the isoquinoline ring. This structural feature is pivotal in determining its biological properties.
Biological Activity Overview
The biological activity of 5-methylisoquinolin-1(2H)-one can be categorized into several key areas:
- Anticancer Activity : Research indicates that derivatives of isoquinoline compounds, including 5-methylisoquinolin-1(2H)-one, exhibit significant anticancer properties. For instance, studies have shown that certain isoquinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancer cells .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .
- Cytotoxicity : In vitro studies have reported the cytotoxic effects of 5-methylisoquinolin-1(2H)-one on several cancer cell lines. The compound's IC50 values indicate its potency in inducing cell death at relatively low concentrations .
The mechanisms underlying the biological activities of 5-methylisoquinolin-1(2H)-one involve several pathways:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation, such as PARP (poly(ADP-ribose) polymerase). This inhibition leads to enhanced cytotoxic effects in combination therapies with other chemotherapeutic agents .
- Modulation of Signaling Pathways : It may also modulate various signaling pathways linked to cell survival and apoptosis. By altering these pathways, 5-methylisoquinolin-1(2H)-one can enhance the sensitivity of cancer cells to treatment .
Table 1: Summary of Biological Activities
Case Study: Anticancer Effects
A study conducted by Suto et al. (1991) demonstrated that derivatives of isoquinoline, including 5-methylisoquinolin-1(2H)-one, exhibited potent anticancer activity through the inhibition of PARP. The study highlighted that these compounds were significantly more effective than traditional chemotherapeutics at low concentrations, suggesting their potential as lead compounds for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
